Naphthalen-2-yl phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a naphthalene ring
Preparation Methods
The synthesis of naphthalen-2-yl phosphorodiamidate can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-2-ol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonia or an amine to form the phosphorodiamidate group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Naphthalen-2-yl phosphorodiamidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols .
Oxidation: The compound can be oxidized to form this compound oxide, which may exhibit different chemical properties and reactivity.
Reduction: Reduction of this compound can lead to the formation of this compound hydride, which may have applications in catalysis or as a reducing agent.
Substitution: Substitution reactions involving this compound can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of naphthalen-2-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates, thereby affecting biochemical processes. It may also interact with nucleic acids or proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Naphthalen-2-yl phosphorodiamidate can be compared with other similar compounds, such as naphthalen-1-yl phosphorodiamidate and phenyl phosphorodiamidate. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, naphthalen-1-yl phosphorodiamidate has the phosphorodiamidate group attached to a different position on the naphthalene ring, which can influence its reactivity and applications .
Naphthalen-1-yl phosphorodiamidate: Similar structure but different positional isomer.
Phenyl phosphorodiamidate: Contains a phenyl group instead of a naphthalene ring, leading to different chemical properties and applications.
Properties
CAS No. |
64032-51-5 |
---|---|
Molecular Formula |
C10H11N2O2P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,11,12,13) |
InChI Key |
SVXUTSOSKZZFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.